1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethoxypropyl group and an ethyl group attached to the triazole ring, along with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high regioselectivity.
For industrial production, the synthesis may involve multi-step processes starting from readily available precursors. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity. The final product is often purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used as a probe or ligand in biological studies, particularly in the investigation of enzyme activity and protein interactions.
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The ethoxypropyl and ethyl groups may also contribute to the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid: This compound has a similar ethoxypropyl group but differs in the triazole ring substitution, leading to different chemical and biological properties.
3-Ethoxypropyl acrylate: While not a triazole, this compound shares the ethoxypropyl group and can be used in similar synthetic applications.
Methanesulfonic acid derivatives: These compounds have different functional groups but can undergo similar chemical reactions, such as oxidation and substitution.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H17N3O3 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17N3O3/c1-3-8-9(10(14)15)11-12-13(8)6-5-7-16-4-2/h3-7H2,1-2H3,(H,14,15) |
InChI Key |
JSPOTECYHWKEPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CCCOCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.